molecular formula C28H28N2OS2 B11209550 2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-methylphenyl)methylsulfanyl]prop-2-enamide CAS No. 6810-86-2

2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-methylphenyl)methylsulfanyl]prop-2-enamide

Cat. No.: B11209550
CAS No.: 6810-86-2
M. Wt: 472.7 g/mol
InChI Key: MAPLFRFPMSUTMW-UHFFFAOYSA-N
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Description

2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-methylphenyl)methylsulfanyl]prop-2-enamide is an organic compound with a complex structure that includes cyano, dimethylphenyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-methylphenyl)methylsulfanyl]prop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 2,5-dimethylphenylamine with acryloyl chloride to form an intermediate, which is then reacted with 2-methylphenylmethylsulfanyl groups under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-methylphenyl)methylsulfanyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-methylphenyl)methylsulfanyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-methylphenyl)methylsulfanyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The dimethylphenyl and methylsulfanyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-chlorophenyl)methylsulfanyl]prop-2-enamide
  • 2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-fluorophenyl)methylsulfanyl]prop-2-enamide

Uniqueness

2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-methylphenyl)methylsulfanyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and methylsulfanyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6810-86-2

Molecular Formula

C28H28N2OS2

Molecular Weight

472.7 g/mol

IUPAC Name

2-cyano-N-(2,5-dimethylphenyl)-3,3-bis[(2-methylphenyl)methylsulfanyl]prop-2-enamide

InChI

InChI=1S/C28H28N2OS2/c1-19-13-14-22(4)26(15-19)30-27(31)25(16-29)28(32-17-23-11-7-5-9-20(23)2)33-18-24-12-8-6-10-21(24)3/h5-15H,17-18H2,1-4H3,(H,30,31)

InChI Key

MAPLFRFPMSUTMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=C(SCC2=CC=CC=C2C)SCC3=CC=CC=C3C)C#N

Origin of Product

United States

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